molecular formula C17H19NO2 B14061259 N-Methyl-L-phenylalanine phenylmethyl ester

N-Methyl-L-phenylalanine phenylmethyl ester

Cat. No.: B14061259
M. Wt: 269.34 g/mol
InChI Key: YRLRVIREPVEFJA-INIZCTEOSA-N
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Description

N-Methyl-L-phenylalanine phenylmethyl ester is a derivative of the amino acid phenylalanine. It is characterized by the presence of a methyl group attached to the nitrogen atom of the amino group and a phenylmethyl ester group attached to the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-L-phenylalanine phenylmethyl ester can be synthesized through a series of chemical reactions. One common method involves the esterification of N-Methyl-L-phenylalanine with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-phenylalanine phenylmethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-Methyl-L-phenylalanine phenylmethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-L-phenylalanine phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine methyl ester hydrochloride
  • N-Acetyl-L-phenylalanine methyl ester
  • D-Phenylalanine methyl ester hydrochloride
  • N-Methyl-L-leucine hydrochloride
  • L-Valine methyl ester hydrochloride

Uniqueness

N-Methyl-L-phenylalanine phenylmethyl ester is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity. These modifications make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

benzyl (2S)-2-(methylamino)-3-phenylpropanoate

InChI

InChI=1S/C17H19NO2/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3/t16-/m0/s1

InChI Key

YRLRVIREPVEFJA-INIZCTEOSA-N

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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